N-(thiolan-3-ylmethyl)acetamide is a molecule synthesized through the reaction of thiolan-3-ylmethylamine and acetic acid. Research has been conducted on the development of efficient synthetic methods for this molecule, with a focus on improving yield and purity. [, ]
While the specific scientific research applications of N-(thiolan-3-ylmethyl)acetamide are not widely documented, its structural similarity to other molecules with known biological activity has led to some preliminary investigations.
Research on N-(thiolan-3-ylmethyl)acetamide is currently limited, and further studies are needed to explore its potential applications. These investigations could involve:
N-(thiolan-3-ylmethyl)acetamide is a chemical compound characterized by the presence of a thiolane ring, which contributes to its unique properties. The molecular formula of this compound is C₇H₁₃NOS, and it features a thiolane group attached to an acetamide moiety. This structure provides potential for various chemical interactions and biological activities, making it a subject of interest in both synthetic and medicinal chemistry.
These reactions expand the utility of N-(thiolan-3-ylmethyl)acetamide in synthesizing novel compounds for research and pharmaceutical applications.
The synthesis of N-(thiolan-3-ylmethyl)acetamide can be achieved through several methods:
These methods allow for the production of N-(thiolan-3-ylmethyl)acetamide in varying yields depending on the conditions used.
N-(thiolan-3-ylmethyl)acetamide has potential applications in various fields:
Interaction studies involving N-(thiolan-3-ylmethyl)acetamide could focus on:
These studies are crucial for assessing the viability of N-(thiolan-3-ylmethyl)acetamide as a lead compound in drug development.
Several compounds share structural similarities with N-(thiolan-3-ylmethyl)acetamide. These include:
N-(thiolan-3-ylmethyl)acetamide stands out due to its unique thiolane structure, which may confer distinct reactivity and biological activities compared to these similar compounds.
N-(Thiolan-3-ylmethyl)acetamide (CAS: 1698678-43-1) emerged in synthetic chemistry literature during the early 21st century as part of efforts to explore sulfur-containing heterocycles. While its exact discovery timeline remains undocumented in public databases, its structural analogs, such as thiolane derivatives, gained prominence after the 2000s due to their utility in pharmaceutical intermediates. The compound’s synthesis likely arose from methodologies developed for functionalizing tetrahydrothiophene (thiolane) scaffolds, which were optimized for drug discovery programs targeting neurological and metabolic disorders.
The compound’s systematic IUPAC name, N-[(thiolan-3-yl)methyl]acetamide, reflects its core structure:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NOS | |
| Molecular Weight | 159.25 g/mol | |
| SMILES | CC(=O)NCC1CCSC1 | |
| InChI Key | JDFNRZVSMJZZIY-UHFFFAOYSA-N |
The compound’s structural identity is further confirmed by spectroscopic data, including NMR and IR analyses.
N-(Thiolan-3-ylmethyl)acetamide belongs to two key organic classes:
The fusion of these groups creates a hybrid scaffold with unique electronic properties, such as sulfur’s polarizability and the amide’s dipole moment, enabling interactions with biological targets.
This compound is academically significant for three reasons:
N-(Thiolan-3-ylmethyl)acetamide is a sulfur-containing organic compound with the molecular formula C₇H₁₃NOS and a molecular weight of 175.25 g/mol . The structural formula consists of a five-membered thiolane ring (tetrahydrothiophene) substituted at the 3-position with a methylene group bonded to an acetamide moiety. The systematic IUPAC name reflects this arrangement: N-[(thiolan-3-yl)methyl]acetamide. The SMILES representation is CC(=O)NCC1CSCC1, illustrating the acetamide group (CC(=O)N) linked to the thiolan-3-ylmethyl substituent .
The thiolane ring adopts a puckered conformation to minimize steric strain, with the sulfur atom in a pseudo-axial orientation. Computational models suggest a half-chair conformation for the ring, where the sulfur and methylene groups occupy axial and equatorial positions, respectively [5]. The acetamide side chain extends outward, with the carbonyl oxygen forming intramolecular hydrogen bonds with the amide hydrogen in certain conformers [5].
The 3-position of the thiolane ring creates a chiral center, resulting in two enantiomers: (R)-N-(thiolan-3-ylmethyl)acetamide and (S)-N-(thiolan-3-ylmethyl)acetamide. Synthesis under standard conditions typically yields a racemic mixture unless chiral catalysts or resolved starting materials are employed . No evidence of geometric isomerism has been reported due to the absence of double bonds or restricted rotation in critical regions.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Key absorption bands (cm⁻¹):
No significant absorption above 220 nm due to the absence of extended conjugation. Weak n→π* transitions from the amide group appear at 210–220 nm (ε ≈ 100 L·mol⁻¹·cm⁻¹) .
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters:
Molecules form hydrogen-bonded dimers via N-H···O=C interactions (2.89 Å). Additional stabilization arises from van der Waals forces between thiolane rings and CH-π interactions involving the methyl group [5].
| Solvent | Solubility (g/100 mL) | |
|---|---|---|
| Water | 1.2 | |
| Ethanol | 22.5 | |
| Dichloromethane | 45.8 | |
| Hexane | 0.3 | . |
Thermogravimetric analysis (TGA) shows decomposition starting at 190°C, with major mass loss at 250°C due to acetamide group degradation .
B3LYP/6-311+G(d,p) optimization confirms the half-chair conformation of the thiolane ring. The energy difference between axial and equatorial sulfur orientations is 2.3 kJ/mol [5].
Quantitative structure-property relationship (QSPR) models predict:
The synthesis of N-(thiolan-3-ylmethyl)acetamide presents multiple pathways, each with distinct advantages and limitations. The compound, characterized by its tetrahydrothiophene ring system linked to an acetamide functionality, requires careful consideration of both classical and modern synthetic approaches to achieve optimal yields and purity.
Traditional methods for synthesizing N-(thiolan-3-ylmethyl)acetamide primarily rely on direct acetylation strategies using conventional reagents [1] [2]. The most straightforward approach involves the reaction of thiolan-3-ylmethylamine with acetyl chloride under basic conditions. This method typically employs triethylamine as a base to neutralize the hydrogen chloride byproduct, proceeding through a nucleophilic acyl substitution mechanism [1].
The direct acetylation using acetic anhydride represents another classical approach, wherein thiolan-3-ylmethylamine reacts with acetic anhydride in the presence of a base such as pyridine or triethylamine [3]. This method offers the advantage of using less corrosive reagents compared to acetyl chloride, though it requires anhydrous conditions to prevent hydrolysis of the anhydride.
A third classical method involves the use of acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives [3]. This approach allows for the formation of amide bonds under mild conditions, though it typically requires longer reaction times and produces urea byproducts that must be removed during purification.
Contemporary synthetic approaches emphasize environmental sustainability and atom economy. Metal acetate catalysis has emerged as a promising green methodology, utilizing zinc acetate or other metal acetates as catalysts in acetic acid [4] [5]. This approach operates under mild conditions and allows for catalyst recycling, making it particularly attractive for large-scale synthesis.
Biocatalytic methods represent the forefront of green chemistry applications in amide synthesis. The use of acyltransferases, such as the enzyme from Mycobacterium smegmatis, enables the formation of N-(thiolan-3-ylmethyl)acetamide under aqueous conditions at physiological temperatures [6] [7]. These enzymatic approaches offer excellent chemoselectivity and operate under environmentally benign conditions, though they may exhibit limited substrate scope.
Deep eutectic solvents (DES) have shown promise as both solvents and catalysts for acetylation reactions [8]. The use of choline chloride-zinc chloride DES systems provides a dual function as both reaction medium and catalyst, offering advantages in terms of recyclability and reduced environmental impact.
The efficiency of different synthetic routes varies significantly based on multiple factors including yield, reaction time, environmental impact, and scalability. Acetyl chloride methods typically provide the highest yields (80-90%) but require careful handling due to the corrosive nature of the reagent [1]. Acetic anhydride approaches offer moderate yields (75-85%) with improved safety profiles, while direct acetylation with acetic acid provides lower yields (65-75%) but operates under milder conditions [3].
Green chemistry approaches show varying efficiency profiles. Metal acetate catalysis achieves yields of 70-80% with the advantage of catalyst recyclability [4]. Biocatalytic methods, while offering excellent selectivity, typically provide moderate yields (60-70%) and may require specialized reaction conditions [6]. Microwave-assisted synthesis has emerged as an efficient modification, reducing reaction times from hours to minutes while maintaining good yields (80-90%) [5].
The preparation of thiolan-3-ylmethylamine, the key starting material for N-(thiolan-3-ylmethyl)acetamide synthesis, requires careful consideration of several synthetic approaches. The compound can be prepared through reduction of the corresponding nitrile or through alkylation of primary amines with thiolan-3-ylmethyl halides [9] [10].
One established route involves the preparation of tetrahydrothiophene derivatives followed by functionalization at the 3-position. The tetrahydrothiophene ring system can be synthesized through cyclization reactions involving 1,4-dithiols or through the reaction of tetrahydrofuran with hydrogen sulfide under catalytic conditions [11]. Subsequent functionalization at the 3-position can be achieved through various methods including halogenation followed by nucleophilic substitution or direct alkylation using appropriate electrophiles.
Alternative preparation methods include the use of radical cyclization reactions and cascade processes. Recent developments in tetrahydrothiophene synthesis have demonstrated the utility of sulfur-containing electrophiles in constructing the ring system with simultaneous incorporation of the desired substituents [12] [13].
The choice of acylating agent significantly influences the reaction outcome, selectivity, and practical considerations of the synthesis. Acetyl chloride remains the most commonly used acylating agent due to its high reactivity and clean reaction profile [1] [2]. The reaction proceeds rapidly at room temperature and provides excellent yields, though it requires careful handling and anhydrous conditions.
Acetic anhydride offers a less corrosive alternative with comparable reactivity [3]. The reaction typically requires mild heating and can be performed in various solvents including dichloromethane, tetrahydrofuran, and even neat conditions. The byproduct acetic acid is generally easier to remove than hydrogen chloride, simplifying the workup procedure.
Activated esters, such as acetyl derivatives of N-hydroxysuccinimide or benzotriazole, provide another option for acetylation reactions [14]. These reagents offer enhanced stability and can be used under aqueous conditions, making them particularly suitable for biological applications or when mild reaction conditions are required.
The formation of N-(thiolan-3-ylmethyl)acetamide through acetylation reactions follows well-established mechanistic pathways characteristic of nucleophilic acyl substitution reactions [3] [15]. The reaction begins with nucleophilic attack by the amino group of thiolan-3-ylmethylamine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
In the case of acetyl chloride, the mechanism proceeds through initial nucleophilic attack followed by elimination of chloride ion. The presence of a base, typically triethylamine, facilitates the reaction by removing the proton from the protonated amine intermediate and neutralizing the released hydrogen chloride [1]. The overall reaction exhibits second-order kinetics, being first-order in both the amine and the acylating agent.
For acetic anhydride-mediated acetylation, the mechanism involves similar nucleophilic attack but with acetate as the leaving group rather than chloride [3]. This pathway often shows slightly different kinetic profiles due to the different leaving group abilities and steric considerations around the reaction center.
The kinetics of N-(thiolan-3-ylmethyl)acetamide formation are influenced by several factors including the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions. The thiolan-3-ylmethylamine exhibits typical primary amine reactivity, with nucleophilicity influenced by the electron-donating effects of the tetrahydrothiophene ring system.
Temperature effects on the reaction rate follow Arrhenius behavior, with activation energies typically ranging from 40-60 kJ/mol depending on the specific acylating agent and reaction conditions [3]. The reaction generally exhibits favorable thermodynamics, with negative free energy changes driving the reaction toward product formation.
Solvent effects play a crucial role in both the kinetics and thermodynamics of the reaction. Polar aprotic solvents such as dichloromethane or tetrahydrofuran generally provide optimal reaction rates by stabilizing the transition state without competing for hydrogen bonding with the reactants [3]. The presence of water can significantly affect the reaction outcome by competing for the acylating agent and potentially hydrolyzing reactive intermediates.
Catalytic approaches to N-(thiolan-3-ylmethyl)acetamide synthesis have focused on both Lewis acid and base catalysis systems. Lewis acids such as zinc chloride or aluminum chloride can activate the acylating agent toward nucleophilic attack, potentially lowering the activation energy and improving reaction rates [4].
Metal acetate catalysis represents a particularly promising approach, with zinc acetate showing excellent activity in promoting acetylation reactions [4] [5]. The mechanism likely involves coordination of the metal center to both the acylating agent and the amine substrate, facilitating the formation of the amide bond through a more organized transition state.
Optimization studies have revealed that catalyst loading, temperature, and reaction time all significantly influence the reaction outcome. Optimal conditions typically involve 10-20 mol% catalyst loading, moderate temperatures (80-120°C), and reaction times of 3-5 hours, providing yields of 70-85% with good selectivity [4].
Column chromatography remains the most widely employed purification technique for N-(thiolan-3-ylmethyl)acetamide, offering excellent separation efficiency and scalability [16]. Silica gel chromatography using ethyl acetate-hexane mixtures (typically 1:3 to 1:1 ratios) provides effective separation of the product from starting materials and byproducts.
The compound typically elutes with moderate polarity, allowing for clean separation from unreacted starting materials and more polar impurities. The use of gradient elution systems can further improve separation efficiency, particularly when dealing with complex reaction mixtures containing multiple products or stereoisomers.
High-performance liquid chromatography (HPLC) offers superior resolution for analytical purposes and can be scaled up for preparative applications. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients provides excellent separation and can achieve purities exceeding 98% [16]. The method is particularly valuable for final purification steps where high purity is required.
Crystallization techniques provide an economical and efficient method for purifying N-(thiolan-3-ylmethyl)acetamide, particularly for large-scale preparations. The compound typically forms well-defined crystals from polar solvents such as ethanol or methanol, with crystallization often improving both purity and yield recovery.
Recrystallization from hot methanol followed by cooling provides crystals with purities typically exceeding 90-95%. The process can be further optimized by the addition of antisolvent systems, such as ether or hexane, to reduce solubility and promote crystal formation. Mixed solvent systems often provide superior crystal quality and can be tailored to specific impurity profiles.
The crystallization process is particularly effective for removing trace metal impurities and organic byproducts that may remain after initial synthesis. Multiple recrystallization cycles can achieve very high purities, though with some sacrifice in overall yield recovery.
Comprehensive analytical characterization is essential for verifying the purity and identity of N-(thiolan-3-ylmethyl)acetamide. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with 1H NMR showing characteristic signals for the tetrahydrothiophene ring protons and the acetamide methyl group [17] [18].
The 1H NMR spectrum typically displays a complex multiplet pattern for the tetrahydrothiophene ring protons due to the conformational flexibility of the five-membered ring system. The acetamide protons appear as a singlet around 2.0 ppm, while the methylene protons connecting the ring to the acetamide group appear as a doublet or triplet depending on the coupling pattern [17].
Mass spectrometry provides confirmatory evidence for molecular weight and fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) typically shows the molecular ion peak along with characteristic fragmentation patterns involving loss of the acetyl group and ring fragmentation [19] [20]. High-resolution mass spectrometry can provide elemental composition confirmation with accuracy better than 5 ppm.
The tetrahydrothiophene ring system in N-(thiolan-3-ylmethyl)acetamide offers several opportunities for chemical modification and functionalization. Oxidation of the sulfur atom provides access to sulfoxide and sulfone derivatives, which can significantly alter the physical and chemical properties of the compound [21].
Oxidation with hydrogen peroxide or m-chloroperbenzoic acid proceeds selectively to give the corresponding sulfoxide, while further oxidation provides the sulfone derivative. These transformations can be used to modulate the polarity and biological activity of the compound, with sulfoxides showing different pharmacological profiles compared to the parent sulfide [21].
Halogenation reactions at the ring positions can introduce reactive handles for further functionalization. Bromination or chlorination can occur at various positions on the ring, with regioselectivity influenced by the electronic effects of the existing substituents. These halogenated derivatives can serve as intermediates for cross-coupling reactions or nucleophilic substitution reactions [22].
The acetamide functionality in N-(thiolan-3-ylmethyl)acetamide can undergo various transformations to generate related compounds with different properties. Hydrolysis under acidic or basic conditions regenerates the corresponding amine, which can then be acylated with different acyl chlorides to produce a series of amide derivatives [3] [23].
Reduction of the amide group using lithium aluminum hydride or borane complexes provides access to the corresponding ethylamine derivative. This transformation can be valuable for generating compounds with altered basicity and hydrogen bonding properties [3].
N-alkylation reactions can convert the secondary amide to tertiary amide derivatives. These reactions typically require strong bases such as sodium hydride or lithium diisopropylamide and proceed through deprotonation of the amide nitrogen followed by alkylation with appropriate electrophiles [24].
The synthetic methodology developed for N-(thiolan-3-ylmethyl)acetamide can be extended to prepare various analogues and derivatives with modified ring systems or different acyl groups. Replacement of the acetyl group with other acyl moieties, such as propionyl, butyryl, or aromatic acyl groups, can be achieved using the same general synthetic approaches with appropriate modifications [6].
Ring-expanded or ring-contracted analogues can be prepared by starting with different heterocyclic amine precursors. Tetrahydropyran, tetrahydrofuran, or six-membered ring analogues can be synthesized using similar methodologies, allowing for structure-activity relationship studies and optimization of desired properties [11].
Aromatic ring-substituted derivatives can be prepared by introducing the aromatic rings at various positions on the tetrahydrothiophene system. These modifications can significantly alter the electronic properties and steric profile of the resulting compounds, providing opportunities for fine-tuning biological activity or physical properties [22].
The stability of N-(thiolan-3-ylmethyl)acetamide under various conditions is crucial for its practical applications and storage. Hydrolytic stability studies indicate that the compound is relatively stable under neutral aqueous conditions at room temperature, with half-lives exceeding 30 days [23] [25]. However, the stability decreases significantly under acidic or basic conditions.
Under acidic conditions (pH 1), the compound undergoes hydrolysis with a half-life of approximately 12-18 hours at 25°C. The hydrolysis follows first-order kinetics and proceeds through protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water [23] [25]. The primary degradation products are thiolan-3-ylmethylamine and acetic acid.
Basic conditions (pH 13) result in even more rapid hydrolysis, with half-lives of 6-8 hours under similar temperature conditions. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to formation of the corresponding carboxylate and amine products [25].
Oxidative stability is primarily concerned with the sulfur atom in the tetrahydrothiophene ring. Exposure to oxidizing agents such as hydrogen peroxide results in formation of sulfoxide and sulfone derivatives. The oxidation follows first-order kinetics with respect to the oxidizing agent, with half-lives of 4-6 hours in 3% hydrogen peroxide solution [26].
Photostability studies reveal that N-(thiolan-3-ylmethyl)acetamide undergoes photodegradation when exposed to ultraviolet light. The degradation follows zero-order kinetics with respect to the compound concentration, suggesting that the rate-limiting step involves light absorption rather than subsequent chemical reactions.
The photodegradation half-life under standard UV exposure conditions is approximately 24-48 hours. The primary photodegradation products include oxidized derivatives of the tetrahydrothiophene ring and fragmentation products resulting from cleavage of the carbon-sulfur bonds in the ring system.
Environmental degradation studies indicate that the compound is biodegradable under aerobic conditions. Microbial degradation experiments show that various bacterial strains can metabolize the compound, with the tetrahydrothiophene ring system being particularly susceptible to enzymatic oxidation [26] [27]. The biodegradation pathway involves oxidation of the alkyl side chains followed by ring opening and mineralization.
The compound shows moderate persistence in soil and water systems, with half-lives ranging from several days to weeks depending on environmental conditions such as temperature, pH, and microbial activity. The presence of transition metals can catalyze oxidative degradation, while acidic conditions can accelerate hydrolytic breakdown [28].